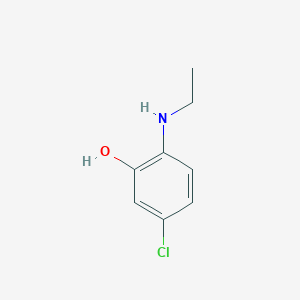

5-Chloro-2-(ethylamino)phenol

Description

Properties

CAS No. |

193958-71-3 |

|---|---|

Molecular Formula |

C8H10ClNO |

Molecular Weight |

171.62 g/mol |

IUPAC Name |

5-chloro-2-(ethylamino)phenol |

InChI |

InChI=1S/C8H10ClNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3 |

InChI Key |

QABHYOIAINXVGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with ethylamine under reducing conditions to replace the nitro group with an ethylamino group . The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas or a metal catalyst.

Industrial Production Methods: Industrial production of 5-Chloro-2-(ethylamino)phenol may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-(ethylamino)phenol can undergo oxidation reactions to form quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Halogens (e.g., bromine, iodine), Lewis acids (e.g., aluminum chloride).

Major Products Formed:

Oxidation: Quinones.

Reduction: Ethyl derivatives.

Substitution: Halogenated phenols.

Scientific Research Applications

Chemistry: 5-Chloro-2-(ethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylamino)phenol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation . The ethylamino group enhances its binding affinity to specific enzymes, making it a potent bioactive compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triclosan [5-Chloro-2-(2,4-dichlorophenoxy)phenol]

- Structure: Triclosan replaces the ethylamino group in 5-Chloro-2-(ethylamino)phenol with a dichlorophenoxy ether moiety.

- Applications : Widely used as a broad-spectrum antimicrobial agent in personal care products (e.g., soaps, toothpaste) and textiles .

- Mechanism: Inhibits bacterial enoyl-acyl carrier protein reductase (FabI), disrupting fatty acid synthesis .

- Toxicity : Linked to endocrine disruption (e.g., thyroid hormone interference), bioaccumulation, and environmental persistence due to its polychlorinated structure .

Key Differences from 5-Chloro-2-(ethylamino)phenol:

- The ethylamino group in 5-Chloro-2-(ethylamino)phenol may enhance water solubility compared to triclosan’s hydrophobic dichlorophenoxy group.

5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol (2,2'-Methylene Bis(5-chlorophenol))

- Structure : Features a methylene bridge linking two 5-chloro-2-hydroxyphenyl groups.

- Applications : Used as a disinfectant and preservative in industrial settings .

Key Differences:

- The methylene bridge increases molecular weight and rigidity, reducing volatility compared to 5-Chloro-2-(ethylamino)phenol.

- Lacks the ethylamino group, which may alter metabolic pathways and biodegradability.

5-(Ethylamino)-4-methyl-2-nitrosophenol Hydrochloride

- Structure: Contains an ethylamino group at the 5-position and a nitroso (-NO) group at the 2-position.

- Applications: Intermediate in synthesizing benzo[a]phenoxazinium chloride dyes for near-infrared fluorescence imaging .

- Reactivity : The nitroso group enhances electrophilicity, enabling conjugation with biomolecules.

Key Differences:

- The nitroso group introduces redox activity absent in 5-Chloro-2-(ethylamino)phenol.

- Potential photostability issues due to the nitroso moiety.

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.